molecular formula C16H18BrNO2S B2610289 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034510-21-7

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No. B2610289
CAS RN: 2034510-21-7
M. Wt: 368.29
InChI Key: CHKOZPTVXLBFLK-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide and is synthesized using specific methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Additionally, researchers have identified several future directions for exploring the potential of this compound.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Thiazoles and Related Compounds : The synthesis of thiazoles, which are crucial in medicinal chemistry, involves compounds similar to 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide. These syntheses are important for creating potential plant growth regulators and antifungal agents (Teitei, 1980), (Narayana et al., 2004).

  • Synthesis of Benzothiophen Derivatives : Benzothiophen derivatives, which are analogues of tryptophan and other compounds, are synthesized using processes that can include bromination, a key step also involved in the synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide (Chapman et al., 1969).

Pharmacological Applications

  • Antimicrobial and Antifungal Properties : Compounds structurally related to 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide have been studied for their antimicrobial and antifungal properties. These studies are significant for the development of new drugs and treatment methods (Limban et al., 2011).

  • Potential Antipsychotic Agents : Synthesis and evaluation of compounds with structures similar to 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide have been conducted to assess their potential as antipsychotic agents. This includes studying their antidopaminergic properties (Högberg et al., 1990).

  • Enzyme Inhibition Studies : Research involving similar compounds has been conducted to evaluate their inhibitory effects on enzymes like α-glucosidase and α-amylase. This is crucial for developing treatments for conditions like diabetes (Nkoana et al., 2022).

Mechanism of Action

properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-14-5-2-1-4-13(14)16(20)18-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12,19H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKOZPTVXLBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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